2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical compound with the CAS Number: 1333508-96-5 . It has a molecular weight of 168.16 . The compound is a yellow to brown solid at room temperature .
Synthesis Analysis
A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis
The InChI code for 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is 1S/C6H8N4O2/c11-10(12)6-3-5-4-7-1-2-9(5)8-6/h3,7H,1-2,4H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .Physical And Chemical Properties Analysis
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a yellow to brown solid at room temperature .Scientific Research Applications
Inhibition of Hepatitis B Virus (HBV)
The compound has been found to be an effective inhibitor of the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) and can effectively inhibit a wide range of nucleoside-resistant HBV mutants . In an HBV AAV mouse model, the lead compound 45, which is a derivative of this compound, was able to inhibit HBV DNA viral load through oral administration .
Antiproliferative Activity
The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, a derivative of this compound, has been found to be the most active. It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Synthesis of Substituted Pyrazolo Pyridines
The compound can be used in the synthesis of substituted pyrazolo pyridines. A one-pot two-stage method for the synthesis of 7-methylene[1,2,3]triazolo[1,5-a]pyrazine derivatives in high yields has been developed .
Safety and Hazards
Future Directions
The utilization of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with other known methodologies . This suggests potential future directions in the synthesis and application of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
properties
IUPAC Name |
2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-10(12)6-3-5-4-7-1-2-9(5)8-6/h3,7H,1-2,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZDHNUYKKUDEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)[N+](=O)[O-])CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Synthesis routes and methods
Procedure details
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